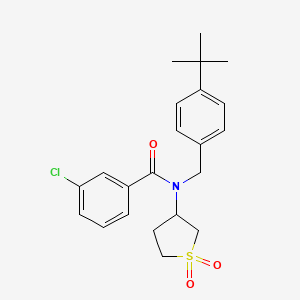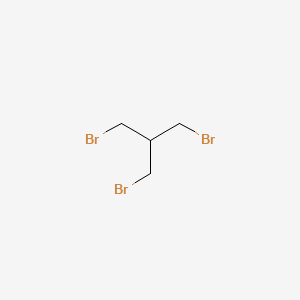
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorine atom, a trifluoromethyl group, and a sulfonamide group, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride and 2,2,6,6-tetramethylpiperidine.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine to form an intermediate sulfonamide.
Introduction of Trifluoromethyl Group: The intermediate is then subjected to a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine and trifluoromethyl groups can enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide: Lacks the trifluoromethyl group.
N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the fluorine atom.
4-fluoro-3-(trifluoromethyl)benzenesulfonamide: Lacks the piperidine moiety.
Uniqueness
The presence of both the fluorine atom and the trifluoromethyl group in 4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from similar compounds and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C16H22F4N2O2S |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H22F4N2O2S/c1-14(2)8-10(9-15(3,4)22-14)21-25(23,24)11-5-6-13(17)12(7-11)16(18,19)20/h5-7,10,21-22H,8-9H2,1-4H3 |
Clave InChI |
XPNICGKJHDLLGB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-amine](/img/structure/B12115481.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)

![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)
